Ethyl 4,4-dimethyl-2-(methylamino)pentanoate
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Overview
Description
Ethyl 4,4-dimethyl-2-(methylamino)pentanoate is an organic compound with a complex structure that includes an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-2-(methylamino)pentanoate typically involves the esterification of 4,4-dimethyl-2-(methylamino)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 4,4-dimethyl-2-(methylamino)pentanoic acid.
Reduction: 4,4-dimethyl-2-(methylamino)pentanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4,4-dimethyl-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4,4-dimethyl-2-(methylamino)pentanoic acid, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4,4-dimethyl-2-(methylamino)pentanoate can be compared with other similar compounds, such as:
- Ethyl 4,4-dimethyl-2-pentenoate
- Methyl 4,4-dimethyl-2-pentenoate
- Ethyl 2-cyano-3-methyl-2-pentenoate
These compounds share similar structural features but differ in their functional groups and reactivity
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-13-9(12)8(11-5)7-10(2,3)4/h8,11H,6-7H2,1-5H3 |
InChI Key |
XJXWQWSZFYHALD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)C)NC |
Origin of Product |
United States |
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